![molecular formula C6H11Cl2N3S B3020828 (5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride CAS No. 940292-36-4](/img/structure/B3020828.png)
(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N3S. It is a solid substance commonly used in various scientific research applications. The compound is known for its unique structure, which includes an imidazo-thiazole ring system, making it a valuable molecule in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. This reaction forms the imidazo-thiazole ring system, which is then further modified to obtain the desired compound . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo-thiazole ring.
Substitution: The compound can undergo substitution reactions where different substituents replace the existing groups on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of (5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride
- 2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine
Uniqueness
(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride is unique due to its specific imidazo-thiazole ring system, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .
Biological Activity
(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C6H11Cl2N3S and features an imidazo-thiazole ring system. This structure is significant for its interaction with biological targets, which may lead to various therapeutic effects.
Synthesis
The synthesis typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds to form the desired imidazo-thiazole ring. The process can be optimized for higher yields and purity through crystallization and purification techniques.
Antitumor Activity
Research indicates that derivatives of thiazole compounds exhibit significant antitumor properties. A study evaluating a series of thiazole derivatives found that several compounds demonstrated higher inhibitory activity against various cancer cell lines compared to standard treatments like 5-Fluorouracil (5-Fu) .
Table 1: Antitumor Activity of Thiazole Derivatives
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
T1 | MCF-7 | 2.21 |
T26 | BGC-823 | 1.67 |
T38 | HepG2 | 1.11 |
These results suggest that the combination of the imidazo-thiazole structure with other functional groups enhances cytotoxicity against cancer cells.
The mechanism of action for this compound involves its binding to specific enzymes or receptors, leading to modulation of their activity. This can result in inhibition of tumor growth or induction of apoptosis in cancer cells. Flow cytometry analyses have shown that certain derivatives can induce cell cycle arrest and apoptosis in liver cancer cells (HepG2) .
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Antitumor Activity : A series of thiazole derivatives were synthesized and evaluated for their cytotoxic effects against five human cancer cell lines. The study found that certain compounds exhibited superior cytotoxicity compared to established chemotherapeutics .
- Mechanistic Insights : Research involving molecular docking simulations indicated that these compounds could effectively bind to active sites of critical enzymes involved in cancer progression, such as topoisomerase I .
Properties
IUPAC Name |
5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S.2ClH/c7-3-5-4-10-6-8-1-2-9(5)6;;/h4H,1-3,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZQKQPQRJCRAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CSC2=N1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.